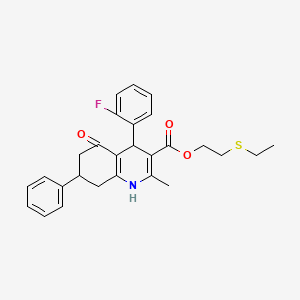
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a triazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have biochemical and physiological effects in various studies. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells. In addition, N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent antibacterial, antifungal, and anticancer activities. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been used as a building block for the synthesis of novel materials. However, N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide research include the development of N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide-based materials, investigation of its mechanism of action, and evaluation of its toxicity and pharmacokinetics in vivo.
Synthesemethoden
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using different methods, including the reaction of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methoxypropylamine in the presence of a coupling reagent. Another method involves the reaction of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methoxypropyl isocyanate. Both methods have been reported to yield N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit potent antibacterial and antifungal activities. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of novel materials, including polymers and dendrimers.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-6-3-4-7-13(12)10-19-11-14(17-18-19)15(20)16-8-5-9-21-2/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBYHMBUGWQUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)

![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)



![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)

![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)